molecular formula C14H14ClNO3S B350365 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine CAS No. 71862-69-6

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine

Cat. No.: B350365
CAS No.: 71862-69-6
M. Wt: 311.8g/mol
InChI Key: UQUNKQRXZJVTTQ-UHFFFAOYSA-N
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Description

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is a high-purity chemical compound intended for research and development purposes. As a sulfonylmorpholine derivative featuring a naphthalene core, this reagent is of significant interest in organic synthesis and medicinal chemistry for the construction of complex molecules. Its potential applications may include serving as a key intermediate in the synthesis of potential pharmacologically active compounds or functional materials. Researchers can employ it to explore structure-activity relationships or as a building block in the development of new chemical entities. This product is strictly for laboratory research and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Ensure proper handling and storage in accordance with laboratory safety protocols. For specific chemical properties, structure-activity relationship data, and detailed handling instructions, please consult the product's Certificate of Analysis and Safety Data Sheet.

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUNKQRXZJVTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloronaphthalene group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine (CAS 22179-31-3)

  • Structure : A benzene ring with chlorine (4-position), nitro (3-position), and sulfonylmorpholine groups.
  • Molecular Formula : C₁₀H₁₁ClN₂O₅S.
  • Molecular Weight : 306.723 g/mol.
  • Key Properties : Density = 1.536 g/cm³; boiling point = 471.2°C.
  • Comparison : The nitro group increases polarity and oxidative sensitivity compared to the naphthalene-based target compound. The benzene ring reduces steric bulk but lowers lipophilicity relative to naphthalene .

4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9)

  • Structure : Oxazole core with 3-chlorophenyl and 4-chlorophenylsulfonyl substituents, linked to morpholine.
  • Molecular Formula : C₁₉H₁₆Cl₂N₂O₄S.
  • Molecular Weight : 439.3 g/mol.
  • Key Properties : XLogP3 = 4.5; high complexity (618) due to the oxazole ring.

4-(4-Chlorophenyl)sulfanylmorpholine (CAS 106119-12-4)

  • Structure : Thioether (sulfanyl) linkage between 4-chlorophenyl and morpholine.
  • Molecular Formula: C₁₀H₁₂ClNOS.
  • Molecular Weight : 229.726 g/mol.
  • Key Properties : LogP = 2.617; PSA = 37.77 Ų.

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine

  • Structure : Thiazole ring with 4-chlorophenyl and morpholine substituents.
  • Molecular Formula : C₁₃H₁₃ClN₂OS.
  • Key Properties: Not fully detailed, but thiazole’s nitrogen and sulfur atoms enhance hydrogen-bonding capacity.
  • Comparison : Thiazole’s bioisosteric properties may confer antimicrobial or kinase-inhibitory activity, diverging from sulfonamide-based targets .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP/XLogP Notable Properties
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine* Not explicitly provided ~340 (estimated) Naphthalene, Cl, sulfonylmorpholine High (est.) High lipophilicity, aromatic stacking
4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine C₁₀H₁₁ClN₂O₅S 306.723 Nitro, Cl, sulfonylmorpholine N/A Oxidative sensitivity, high density
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-oxazol-5-yl]morpholine C₁₉H₁₆Cl₂N₂O₄S 439.3 Oxazole, dual Cl, sulfonylmorpholine 4.5 High complexity, heteroaromatic core
4-(4-Chlorophenyl)sulfanylmorpholine C₁₀H₁₂ClNOS 229.726 Thioether, Cl, morpholine 2.617 Lower oxidation state, moderate PSA

*Estimated properties based on structural analogs.

Key Findings

Electronic Effects : Sulfonyl groups enhance electron withdrawal, increasing stability and reactivity in electrophilic substitutions compared to thioethers or thiazoles .

Lipophilicity : Naphthalene derivatives exhibit higher LogP values than benzene-based analogs, influencing membrane permeability and bioavailability .

Biological Relevance : Thiazole and oxazole cores are prevalent in drug discovery (e.g., antimicrobials), whereas sulfonamides target enzymes like carbonic anhydrases .

Synthetic Routes: Bromo-chloronaphthyl intermediates (e.g., 2-bromo-1-(4-chloronaphthalen-1-yl)ethanone, CAS 66728-55-0) suggest Suzuki couplings or nucleophilic substitutions as plausible synthetic pathways .

Biological Activity

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and a chloronaphthyl moiety. Its chemical structure can be represented as follows:

C13H12ClO2S\text{C}_{13}\text{H}_{12}\text{ClO}_2\text{S}

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The chloronaphthyl group enhances binding affinity and specificity towards various biological targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing signaling pathways in cells.

Biological Targets

Research indicates that this compound interacts with multiple biological targets, including:

Target TypeSpecific TargetsActivity Type
EnzymesGlycolate oxidase, various kinasesInhibition
ReceptorsG-protein coupled receptors (GPCRs)Modulation
TransportersVarious neurotransmitter transportersInhibition

Case Study 1: Glycolate Oxidase Inhibition

A study investigated the compound's effect on glycolate oxidase, an enzyme implicated in metabolic disorders. Results showed that this compound significantly inhibited enzyme activity in vitro, suggesting potential therapeutic applications for metabolic diseases.

Case Study 2: Anticancer Activity

In another research project, the compound was evaluated for anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 3: Neurotransmitter Transporter Interaction

Research also indicated that this compound interacts with neurotransmitter transporters, leading to altered levels of serotonin and dopamine in neuronal cultures. This suggests potential applications in treating neuropsychiatric disorders.

Toxicological Profile

An assessment of the toxicological profile revealed moderate toxicity at high concentrations. Key findings include:

  • Acute Toxicity: LD50 values were determined in animal models, showing significant effects at doses above 100 mg/kg.
  • Chronic Exposure: Long-term exposure studies indicated potential organ-specific toxicity, particularly affecting the liver and kidneys.

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